molecular formula C16H17NO3 B11850784 Ethyl 4-((4-hydroxybenzyl)amino)benzoate CAS No. 64261-01-4

Ethyl 4-((4-hydroxybenzyl)amino)benzoate

Cat. No.: B11850784
CAS No.: 64261-01-4
M. Wt: 271.31 g/mol
InChI Key: YRUZEIOMROQARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-hydroxybenzyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-hydroxybenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((4-hydroxybenzyl)amino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-hydroxybenzaldehyde. The reaction proceeds through a Schiff base formation followed by reduction. The general steps are as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-hydroxybenzyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be further reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid for nitration or aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Ethyl 4-((4-hydroxybenzyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-((4-hydroxybenzyl)amino)benzoate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((2-hydroxybenzyl)amino)benzoate: Similar structure but with the hydroxyl group in the ortho position.

    Ethyl 4-aminobenzoate: Lacks the hydroxybenzyl substitution.

    4-Hydroxybenzoic acid: A simpler structure without the ethyl ester and amino groups.

Uniqueness

Ethyl 4-((4-hydroxybenzyl)amino)benzoate is unique due to the presence of both the ethyl ester and the 4-hydroxybenzylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

64261-01-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 4-[(4-hydroxyphenyl)methylamino]benzoate

InChI

InChI=1S/C16H17NO3/c1-2-20-16(19)13-5-7-14(8-6-13)17-11-12-3-9-15(18)10-4-12/h3-10,17-18H,2,11H2,1H3

InChI Key

YRUZEIOMROQARL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.